
4-Oxo-docosanoic acid
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Overview
Description
4-oxo-docosanoic acid is a very long-chain fatty acid.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-Oxo-docosanoic acid, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves oxidation or functionalization of long-chain precursors. For example, analogous pathways for shorter-chain oxo-acids (e.g., 4-Oxododecanoic acid) start with 1-alkenes or ketones, using oxidizing agents like KMnO₄ under acidic conditions. For 22-carbon chains, steric hindrance may require modified catalysts (e.g., phase-transfer catalysts) or elevated temperatures to ensure complete oxidation. Purification often involves column chromatography with non-polar solvents (hexane/ethyl acetate gradients) to separate long-chain derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- NMR : The ketone (4-Oxo) group is confirmed by a downfield shift (~2.1–2.5 ppm for adjacent methylene protons in 1H NMR) and a carbonyl carbon signal at ~207–210 ppm in 13C NMR.
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 355.3 for C₂₂H₄₂O₃) and fragmentation patterns consistent with β-keto acid decomposition.
- IR : A strong absorption band at ~1700–1720 cm⁻¹ confirms the carbonyl group .
Q. How does the solubility profile of this compound vary with solvent polarity, and what implications does this have for experimental design?
- Methodological Answer : The compound is sparingly soluble in polar solvents (water, methanol) due to its long hydrophobic chain but dissolves in chloroform, dichloromethane, or DMSO. For reactions requiring aqueous conditions, use micellar systems (e.g., CTAB surfactant) or co-solvents (THF:water mixtures). Solubility tests should precede kinetic studies to avoid precipitation artifacts .
Advanced Research Questions
Q. What strategies can optimize the reaction yield of this compound synthesis when dealing with steric hindrance in long-chain substrates?
- Methodological Answer :
- Catalyst Design : Use bulky ligands (e.g., tert-butyl phosphines) to stabilize intermediates and reduce side reactions.
- Temperature Control : Gradual heating (40–60°C) minimizes decomposition of unstable β-keto acid intermediates.
- Flow Chemistry : Continuous-flow systems improve mixing efficiency for viscous long-chain reactants .
Q. How can researchers resolve contradictions in NMR data when assigning the ketone position in this compound derivatives?
- Methodological Answer :
- Isotopic Labeling : Incorporate 13C at the 4-position to isolate carbonyl signals in crowded spectra.
- 2D NMR : COSY and HSQC correlate adjacent protons and carbons, distinguishing the 4-Oxo group from ester or carboxylic acid signals.
- Comparative Analysis : Use synthetic analogs (e.g., 5-Oxo-docosanoic acid) as reference standards to validate peak assignments .
Q. What computational approaches predict the reactivity of the 4-Oxo group in docosanoic acid under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Model the keto-enol tautomer equilibrium to assess protonation states at different pH levels.
- MD Simulations : Study solvation effects on the carbonyl group’s electrophilicity in aqueous vs. lipid environments.
- pKa Prediction Tools : Software like MarvinSketch estimates the carboxylic acid pKa (~4.5–5.0) and keto group stability .
Q. How does the stability of this compound under different storage conditions affect experimental reproducibility?
- Methodological Answer :
- Storage : Lyophilized samples stored at –20°C under argon show minimal degradation over 6 months.
- In-Solution Stability : Avoid prolonged exposure to basic conditions (pH >8), which accelerate β-keto decarboxylation. Use stabilizers (e.g., BHT) in organic solvents to prevent radical-mediated oxidation .
Properties
CAS No. |
115097-01-3 |
---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
4-oxodocosanoic acid |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h2-20H2,1H3,(H,24,25) |
InChI Key |
HZKNWRQSWZMFSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)CCC(=O)O |
Origin of Product |
United States |
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